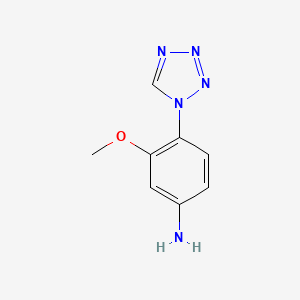

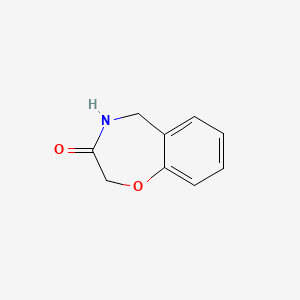

3-Methoxy-4-tetrazol-1-yl-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Methoxy-4-tetrazol-1-yl-phenylamine" is not directly mentioned in the provided papers. However, the papers do discuss various related compounds with methoxy, phenyl, and tetrazole groups, which can provide insights into the chemical behavior and properties of similar structures. For instance, the synthesis and characterization of multi-heterocyclic compounds containing a tetrazole ring are discussed, as well as the molecular docking and quantum chemical calculations for related compounds .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of hydrazine hydrate and weak acidic catalysts like acetic acid for the formation of pyrazole derivatives . Additionally, the use of [1,3]-dipolar cycloaddition reactions is mentioned for the synthesis of diamino derivatives designed to stabilize parallel turn conformations . These methods could potentially be adapted for the synthesis of "3-Methoxy-4-tetrazol-1-yl-phenylamine."

Molecular Structure Analysis

The molecular structures of related compounds are characterized using various spectroscopic techniques, including IR, NMR, and X-ray diffraction analysis . The molecular structure influences the physical properties and reactivity of the compounds. For example, the dihedral angle between different rings in the molecules can affect the stability and electronic properties .

Chemical Reactions Analysis

The chemical reactivity of compounds with similar functional groups includes rearrangements with triethylamine to yield different heterocyclic structures . The presence of a tetrazole ring can also influence the reactivity, as seen in the synthesis of pyrazole derivatives . Understanding these reactions can provide insights into the potential reactivity of "3-Methoxy-4-tetrazol-1-yl-phenylamine."

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are often determined by their molecular structure. For instance, the presence of methoxy and phenyl groups can influence the solubility and intermolecular interactions . The tetrazole ring can contribute to the compound's acidity and ability to form hydrogen bonds . Quantum chemical calculations, such as density functional theory (DFT), can be used to predict properties like electronic transitions, hyperpolarizability, and molecular electrostatic potential .

Scientific Research Applications

Molecular Structure and Photochemistry

The molecular structure and photochemistry of related tetrazole compounds have been explored through various studies. For instance, the infrared spectrum and UV-induced photochemistry of matrix-isolated 5-methoxy-1-phenyl-1H-tetrazole were studied, revealing insights into the molecular species' decomposition under UV irradiation, leading to products like methylcyanate and phenylazide. This research illustrates the compound's reactivity and potential applications in photochemical processes (Gómez-Zavaglia et al., 2006).

Molecular Docking and Quantum Chemical Calculations

Further, molecular docking and quantum chemical calculations have been conducted on derivatives, showcasing their molecular structure, vibrational spectra, and potential energy distribution. Such studies are crucial for understanding the electronic properties and biological effects, indicating the compound's utility in molecular design and pharmacology (Viji et al., 2020).

Photodynamic Therapy Applications

A study on zinc phthalocyanine derivatives containing benzenesulfonamide groups has highlighted their high singlet oxygen quantum yield, making them suitable for photodynamic therapy (PDT) applications. These compounds' photophysical and photochemical properties are beneficial for cancer treatment, demonstrating the therapeutic potential of tetrazole derivatives in medical research (Pişkin et al., 2020).

Electronic Material Applications

Triarylamine-combined nitronyl nitroxide, including derivatives of tetrazole compounds, has been investigated for its hole-transporting properties. Such materials are applicable in organic electronic devices, indicating the role of tetrazole derivatives in developing electronic materials (Kurata et al., 2007).

Fluorescent Material Development

Synthesis and structural analysis of strongly fluorescent imidazole derivatives, which are structurally related to tetrazole compounds, have led to the discovery of materials with potential for fluorescence photoswitching and solid-state fluorescence. This research opens avenues for using tetrazole derivatives in developing fluorescent materials and sensors (Kundu et al., 2019).

properties

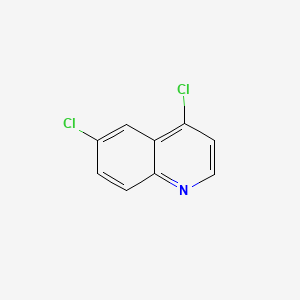

IUPAC Name |

3-methoxy-4-(tetrazol-1-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O/c1-14-8-4-6(9)2-3-7(8)13-5-10-11-12-13/h2-5H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPYLXVIGMMVPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2C=NN=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80354654 |

Source

|

| Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

524040-12-8 |

Source

|

| Record name | 3-Methoxy-4-tetrazol-1-yl-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80354654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4H-1-Benzopyran-4-one, 2,3-dihydro-3-[(4-nitrophenyl)methylene]-](/img/structure/B1298283.png)

![[1,2,4]Triazolo[4,3-b]pyridazine-6-thiol](/img/structure/B1298305.png)

![2-[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]benzoic acid](/img/structure/B1298306.png)

![4-(chloromethyl)-2H-benzo[h]chromen-2-one](/img/structure/B1298334.png)